molecular formula C23H30N4O2 B2533516 N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(m-tolyl)oxalamide CAS No. 922118-95-4

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(m-tolyl)oxalamide

Cat. No.: B2533516
CAS No.: 922118-95-4
M. Wt: 394.519
InChI Key: JURRHDSDLGLVNC-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(m-tolyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O2 and its molecular weight is 394.519. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds structurally related to N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(m-tolyl)oxalamide. For instance, compounds with modifications at the 11-position of 2,3-dimethoxy-8,9-methylenedioxy-11H-isoquino[4,3-c]cinnolin-12-ones, including those with 2-(N,N-dimethylamino)ethyl groups, have shown potent topoisomerase I-targeting activity and cytotoxicity against cancer cells. These findings suggest the potential of structurally related compounds in anticancer therapy (Ruchelman et al., 2004).

Sleep Regulation and Orexin Receptor Antagonism

Compounds related to this compound have been explored for their role in sleep regulation. Specifically, orexin receptor antagonists that share structural similarities have been studied for their ability to promote sleep, providing insights into the potential therapeutic applications of similar compounds in treating sleep disorders (Dugovic et al., 2009).

Antitumor Activities of Novel Compounds

The synthesis and evaluation of novel compounds, including those with α-aminophosphonate derivatives containing a 2-oxoquinoline structure, have demonstrated moderate to high levels of antitumor activities. Such research underlines the importance of structural innovation in developing new anticancer agents and may suggest avenues for the application of this compound in similar contexts (Fang et al., 2016).

Fluorescent Markers for Biomedical Applications

The study of spectral properties of dimethylamino derivatives and their quinazolinium salts, which are structurally related to the compound , has shown promising results for the development of fluorescent markers. These markers have potential applications in biomedical research, highlighting the versatility of compounds with similar chemical structures in various scientific applications (Galunov et al., 2003).

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-16-7-5-9-19(13-16)25-23(29)22(28)24-15-21(26(2)3)18-10-11-20-17(14-18)8-6-12-27(20)4/h5,7,9-11,13-14,21H,6,8,12,15H2,1-4H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURRHDSDLGLVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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